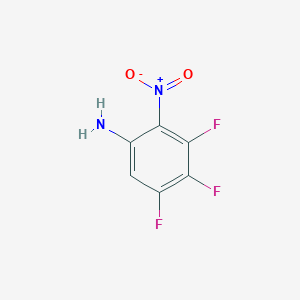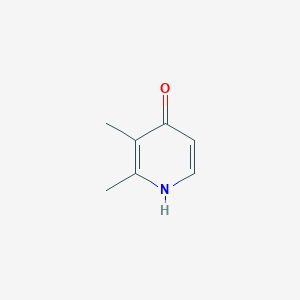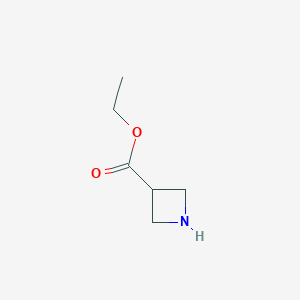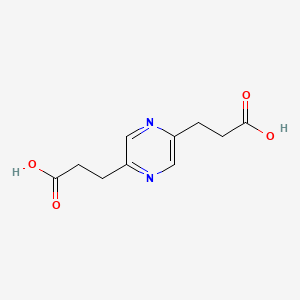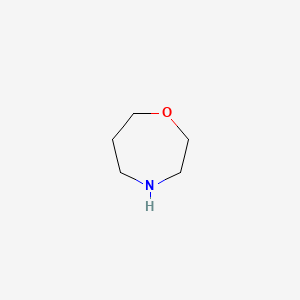
1,4-Oxazepane
Vue d'ensemble
Description
1,4-Oxazepane is a seven-membered ring compound containing one nitrogen and one oxygen atom in a 1,4-relationship . It has a molecular formula of C5H11NO . Some oxazepanes and their derivatives are already in clinical use, such as the tetracyclic antidepressants amoxapine and nitroxapine, as well as loxapine, which is used to treat schizophrenia .
Synthesis Analysis
The synthesis of 1,4-Oxazepane involves various types of reactions. These include cyclization reactions, lactonization, hydroamination, cycloaddition, annulation reactions, reactions catalyzed by metals, and ring-expansion reactions . There are also examples of cascade and multicomponent reactions, and synthesis using flow chemistry . A general strategy has been developed for the stereoselective synthesis of substituted 1,4-oxazepane derivatives through an intramolecular reductive etherification reaction .
Molecular Structure Analysis
The molecular structure of 1,4-Oxazepane consists of a seven-membered ring with one nitrogen and one oxygen atom in a 1,4-relationship . The InChI representation of 1,4-Oxazepane is InChI=1S/C5H11NO/c1-2-6-3-5-7-4-1/h6H,1-5H2 .
Chemical Reactions Analysis
The chemical reactions involved in the formation of 1,4-Oxazepane include cyclization reactions, lactonization, hydroamination, cycloaddition, annulation reactions, reactions catalyzed by metals, and ring-expansion reactions . There are also examples of cascade and multicomponent reactions, and synthesis using flow chemistry .
Physical And Chemical Properties Analysis
1,4-Oxazepane has a molecular weight of 101.15 g/mol . It has one hydrogen bond donor and two hydrogen bond acceptors . The compound has a topological polar surface area of 21.3 Ų . The exact mass and monoisotopic mass of 1,4-Oxazepane are 101.084063974 g/mol .
Applications De Recherche Scientifique
Scientific Research Applications of 1,4-Oxazepane
Synthesis Methods
- New routes for synthesizing 1,4-oxazepane derivatives have been developed, utilizing N-propargylamines as versatile building blocks in organic synthesis, offering high atom economy and shorter synthetic routes (Vessally et al., 2016).
- A stereoselective synthesis method for substituted 1,4-oxazepane derivatives has been established through intramolecular reductive etherification, examining the effects of various substituents (Gharpure & Prasad, 2013).
Chemical Properties and Applications
- Enantiopure 1,4-oxazepane derivatives were prepared using selenocyclofunctionalization, with their cyclization products showing high yields and diastereoselection, indicating potential for creating precise chemical structures (Nieto et al., 2015).
- The synthesis of chiral 1,4-oxazepanes and 1,4-diazepanes from Garner aldehyde has been described, highlighting the versatility of 1,4-oxazepane in synthesizing complex chemical structures (Das et al., 2010).
- The synthesis of 1,4-Oxazepane-2,5-diones via cyclization of amino acid precursors has been researched, demonstrating the compound's utility in creating bioactive molecules (Ruysbergh et al., 2017).
Biological and Pharmacological Relevance
- 1,4-Oxazepane derivatives have been explored as dopamine D4 receptor ligands, suggesting their potential use in the development of antipsychotic medications (Audouze et al., 2004).
- Organocatalytic ring-opening polymerization of N-Acylated-1,4-oxazepan-7-ones for synthesizing poly(ester amide)s reveals the compound's potential in biodegradable material synthesis (Wang & Hadjichristidis, 2020)
Safety And Hazards
Orientations Futures
The future directions for 1,4-Oxazepane research could involve further exploration of its synthesis methods, as well as its potential applications in the treatment of various conditions . Additionally, more research could be done to fully understand its mechanism of action.
Relevant Papers
- "Modern Methods for the Synthesis of 1,4‐Oxazepanes and their Benzo‐Derivatives"
- "New route to 1,4-oxazepane and 1,4-diazepane derivatives: synthesis from N-propargylamines"
- "Stereoselective Synthesis of Substituted 1,4‐Oxazepanes by Intramolecular Reductive Etherification Reaction"
- "New Series of Morpholine and 1,4-Oxazepane Derivatives as Dopamine D4 Receptor Ligands"
- "A Straightforward Synthesis of 4,7-Disubstituted 1,4-Oxazepanes via a Brønsted Acid-Catalyzed Intramolecular Etherification Reaction"
Propriétés
IUPAC Name |
1,4-oxazepane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO/c1-2-6-3-5-7-4-1/h6H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNGWEEUXTBNKFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCOC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50619181 | |
| Record name | 1,4-Oxazepane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50619181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
101.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Oxazepane | |
CAS RN |
5638-60-8 | |
| Record name | 1,4-Oxazepane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50619181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-oxazepane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



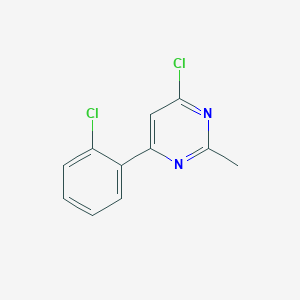
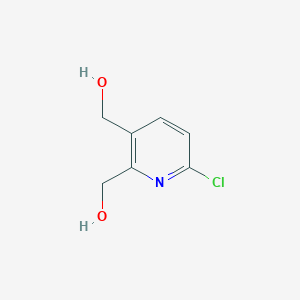
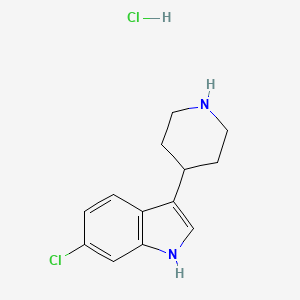
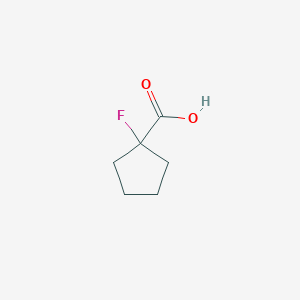
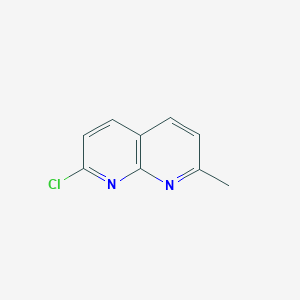
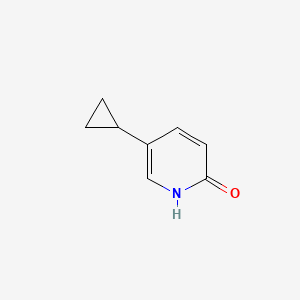
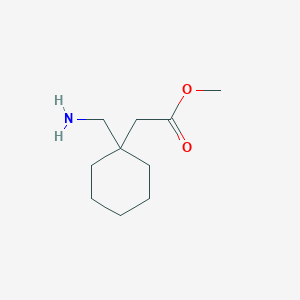
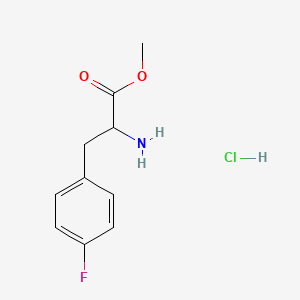
![3'-Chloro-4'-fluoro-[1,1'-biphenyl]-4-ol](/img/structure/B1358018.png)
